molecular formula C7H17N5 B14053289 diisopropylammonium 1H-tetrazolide

diisopropylammonium 1H-tetrazolide

Katalognummer: B14053289
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: YQVISGXICTVSDQ-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diisopropylammonium tetrazolide is a chemical compound with the molecular formula C7H17N5. It is known for its applications in synthetic organic chemistry, particularly in the field of click chemistry. This compound is characterized by its white to light yellow powder or crystalline form and is sensitive to air, moisture, and heat .

Vorbereitungsmethoden

Diisopropylammonium tetrazolide can be synthesized through various methods. One common synthetic route involves the reaction of diisopropylamine with tetrazole under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified using silica gel column chromatography .

Analyse Chemischer Reaktionen

Diisopropylammonium tetrazolide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include dichloromethane, sodium bicarbonate, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Diisopropylammonium tetrazolide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of diisopropylammonium tetrazolide involves its ability to act as a nucleophile in various chemical reactions. It can interact with electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Diisopropylammonium tetrazolide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Diisopropylammonium tetrazolide stands out due to its specific reactivity and stability under certain conditions, making it valuable in both research and industrial applications .

Eigenschaften

Molekularformel

C7H17N5

Molekulargewicht

171.24 g/mol

InChI

InChI=1S/C6H15N.CHN4/c1-5(2)7-6(3)4;1-2-4-5-3-1/h5-7H,1-4H3;(H,2,3,4,5)/q;-1/p+1

InChI-Schlüssel

YQVISGXICTVSDQ-UHFFFAOYSA-O

Kanonische SMILES

CC(C)[NH2+]C(C)C.[C-]1=NNN=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.